molecular formula C21H27N5O B11254197 N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methoxyaniline

N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methoxyaniline

Cat. No.: B11254197
M. Wt: 365.5 g/mol
InChI Key: BNDOAFTZQSEZRO-UHFFFAOYSA-N
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Description

N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2-METHOXYANILINE is a complex organic compound that features a tetrazole ring, an aniline derivative, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2-METHOXYANILINE typically involves multi-step organic reactions. One common approach includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The aniline derivative is then introduced via nucleophilic substitution reactions. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Solvents like dimethylformamide or acetonitrile are often used, and catalysts such as copper or palladium may be employed to facilitate the reactions. The process is typically monitored using techniques like HPLC or NMR to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2-METHOXYANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline and tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2-METHOXYANILINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2-METHOXYANILINE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such functional groups. This binding can inhibit or activate the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-ETHYL-6-METHYLANILINE: A simpler aniline derivative with similar alkyl substituents.

    1H-1,2,3,4-TETRAZOLE: The core tetrazole structure without additional substituents.

    2-METHOXYANILINE: An aniline derivative with a methoxy group.

Uniqueness

N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-2-METHOXYANILINE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H27N5O

Molecular Weight

365.5 g/mol

IUPAC Name

N-[2-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]butan-2-yl]-2-methoxyaniline

InChI

InChI=1S/C21H27N5O/c1-6-16-12-10-11-15(3)19(16)26-20(23-24-25-26)21(4,7-2)22-17-13-8-9-14-18(17)27-5/h8-14,22H,6-7H2,1-5H3

InChI Key

BNDOAFTZQSEZRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=N2)C(C)(CC)NC3=CC=CC=C3OC)C

Origin of Product

United States

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